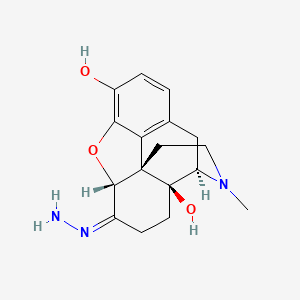

Oxymorphazone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H21N3O3 |

|---|---|

Molekulargewicht |

315.37 g/mol |

IUPAC-Name |

(4R,4aS,7Z,7aR,12bS)-7-hydrazinylidene-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C17H21N3O3/c1-20-7-6-16-13-9-2-3-11(21)14(13)23-15(16)10(19-18)4-5-17(16,22)12(20)8-9/h2-3,12,15,21-22H,4-8,18H2,1H3/b19-10-/t12-,15+,16+,17-/m1/s1 |

InChI-Schlüssel |

VOFTYIFRRWVMOO-YKKXUTDFSA-N |

Isomerische SMILES |

CN1CC[C@]23[C@@H]4/C(=N\N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Kanonische SMILES |

CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Synonyme |

oxymorphazone oxymorphone hydrazone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxymorphazone

Abstract

Oxymorphazone is a potent, long-acting opioid analgesic that functions as an irreversible agonist at the µ-opioid receptor (MOR). Its unique pharmacological profile is characterized by the formation of a covalent bond with the receptor, leading to prolonged receptor activation. This document provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. It details the molecular interactions, signaling pathways, and pharmacological effects of this compound. Furthermore, this guide summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Introduction

This compound is a semi-synthetic opioid derived from oxymorphone. It belongs to a class of 14-hydroxydihydromorphinone hydrazones which have been instrumental in the study of opioid receptor function. Unlike traditional opioid agonists that bind reversibly to their receptors, this compound establishes a long-lasting, covalent bond, rendering it an irreversible agonist.[1] This irreversible nature results in a prolonged analgesic effect, with a duration that can extend up to 48 hours following intraventricular administration.[1] The persistent activation of µ-opioid receptors by this compound makes it a valuable tool in pharmacological research for studying receptor kinetics, tolerance development, and the physiological consequences of sustained opioid signaling.

Core Mechanism of Action

The primary mechanism of action of this compound involves its interaction with the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[2]

2.1 Receptor Binding and Covalent Bond Formation

This compound acts as a site-directed acylating agent. The hydrazone moiety of the this compound molecule is believed to be responsible for its irreversible binding. It is proposed that this group forms a covalent azine linkage with a nucleophilic residue within the binding pocket of the µ-opioid receptor.[3] This covalent interaction prevents the dissociation of the drug from the receptor, leading to its persistent activation.[1] Studies have shown that the irreversible binding of this compound selectively targets the high-affinity (mu1) binding sites of the opioid receptor.[4][5] This irreversible blockade of opioid binding is resistant to extensive washing procedures that would typically reverse the binding of classical, reversible opiates.[4][6]

2.2 Signal Transduction Pathways

Upon binding to and activating the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events, characteristic of MOR activation. These include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein complex inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Modulation of Ion Channels: The βγ-subunit of the G-protein can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: MOR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are part of the MAPK pathway. This pathway is involved in the long-term regulation of gene expression and cellular function.

The sustained activation of these pathways by this compound is responsible for its prolonged pharmacological effects. However, this persistent signaling also contributes to the rapid development of tolerance, as the chronically activated receptors are subject to desensitization and internalization, mediated by proteins such as β-arrestins.[1]

Pharmacological Profile

The primary pharmacological effect of this compound is potent and long-lasting analgesia.[4][6] The duration of its analgesic effect is dose-dependent; at higher doses, analgesia can persist for over 24 hours.[4][6][8] While acutely it is about half as potent as its parent compound, oxymorphone, its prolonged action at higher doses distinguishes its pharmacological profile.[4][6][8]

Repeated administration of this compound leads to the rapid development of tolerance.[4][6] This is attributed to the persistent receptor activation, which triggers cellular mechanisms to downregulate receptor signaling, including receptor internalization.[1]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound and its parent compound, oxymorphone.

| Parameter | Compound | Value | Species | Assay/Test | Reference |

| Analgesic Potency (ED50) | This compound | 0.6 mg/kg (s.c.) | Rat | Tail-flick assay | [4][6][8] |

| Oxymorphone | 0.3 mg/kg (s.c.) | Rat | Tail-flick assay | [4][6][8] | |

| This compound | 0.8 mg/kg | Mouse | Not Specified | [5][9] | |

| Oxymorphone | 0.4 mg/kg | Mouse | Not Specified | [5][9] | |

| Duration of Analgesia | This compound | > 24 hours (at 100 mg/kg) | Mouse | Not Specified | [4][6][8] |

| This compound | > 20 hours (at 40 µ g/mouse , i.c.v.) | Mouse | Not Specified | [4][6][8] | |

| Receptor Binding | This compound | Irreversibly inhibits high-affinity (mu1) binding | Rat | In vitro brain homogenate binding assay | [4][6][8] |

Key Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental protocols.

5.1 In Vitro Radioligand Binding Assays

-

Objective: To determine the receptor binding characteristics of this compound.

-

Methodology:

-

Tissue Preparation: Rat brain homogenates are prepared in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The homogenates are incubated with a radiolabeled opioid ligand (e.g., [3H]-naloxone or [3H]-dihydromorphine) in the presence or absence of varying concentrations of this compound.

-

Washing: To test for irreversible binding, the homogenates are subjected to extensive washing procedures (e.g., multiple cycles of centrifugation and resuspension in fresh buffer) to remove any unbound or reversibly bound ligands.

-

Detection: The amount of radioligand bound to the receptors is quantified using liquid scintillation counting.

-

Analysis: The inhibition of radioligand binding by this compound is analyzed to determine its affinity and the nature of its binding (reversible vs. irreversible).

-

5.2 In Vivo Analgesia Assays (Tail-Flick Test)

-

Objective: To assess the analgesic efficacy and duration of action of this compound.

-

Methodology:

-

Animal Model: Mice or rats are used as the experimental subjects.

-

Drug Administration: this compound is administered via a specific route (e.g., subcutaneous or intracerebroventricular injection).

-

Nociceptive Stimulus: A focused beam of radiant heat is applied to the animal's tail.

-

Measurement: The latency for the animal to "flick" its tail away from the heat source is measured. An increase in this latency is indicative of an analgesic effect.

-

Time Course: Measurements are taken at multiple time points after drug administration to determine the onset, peak, and duration of the analgesic effect.

-

Visualized Signaling and Experimental Workflow

6.1 Signaling Pathway of this compound at the µ-Opioid Receptor

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Oxymorphazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of oxymorphazone, a potent and long-acting μ-opioid agonist. The synthesis pathway, experimental protocols, and analytical characterization are presented based on established scientific literature.

Synthesis Pathway

This compound is synthesized from oxymorphone through a condensation reaction with hydrazine. This reaction forms a hydrazone functional group at the C6 position of the morphinan skeleton. To favor the formation of the desired hydrazone and prevent the formation of the azine dimer byproduct, a large excess of hydrazine is utilized during the synthesis.

The overall reaction is depicted in the following scheme:

Caption: Synthesis of this compound.

Experimental Protocol

The following experimental protocol for the synthesis of this compound is based on the method described by Hahn et al. (1982).

Materials:

-

Oxymorphone

-

Hydrazine (anhydrous)

-

Absolute Ethanol

Procedure:

-

A solution of oxymorphone in absolute ethanol is prepared.

-

A large excess of hydrazine is added to the solution.

-

The reaction mixture is heated to reflux.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with water to precipitate the product.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data

While the referenced literature confirms the synthesis and characterization of this compound, specific quantitative data such as reaction yield and detailed spectroscopic data are not fully provided in the abstract. A comprehensive analysis of the full experimental section of the cited literature is required to populate the following tables.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Oxymorphone |

| Reagent | Hydrazine |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | Not Specified |

| Yield | Not Specified |

Table 2: Analytical Characterization of this compound

| Analytical Technique | Data |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR (ppm) | Data not available in abstract |

| ¹³C NMR (ppm) | Data not available in abstract |

| Infrared (IR) Spectroscopy | |

| Key Absorption Bands (cm⁻¹) | Data not available in abstract |

| Mass Spectrometry (MS) | |

| Molecular Ion (m/z) | Data not available in abstract |

| Key Fragmentation Peaks (m/z) | Data not available in abstract |

| Elemental Analysis | |

| Calculated %C | Data not available in abstract |

| Found %C | Data not available in abstract |

| Calculated %H | Data not available in abstract |

| Found %H | Data not available in abstract |

| Calculated %N | Data not available in abstract |

| Found %N | Data not available in abstract |

| Thin-Layer Chromatography (TLC) | |

| Stationary Phase | Data not available in abstract |

| Mobile Phase | Data not available in abstract |

| Rf Value | Data not available in abstract |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Caption: Synthesis and Characterization Workflow.

The Quest for Irreversible Precision: A Technical Guide to the Discovery of Irreversible μ-Opioid Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The μ-opioid receptor (MOR) remains a cornerstone target for the management of severe pain. However, the therapeutic utility of conventional opioid agonists is frequently marred by a narrow therapeutic window and the development of tolerance, dependence, and life-threatening respiratory depression. The exploration of irreversible μ-opioid agonists presents a compelling strategy to overcome these limitations. By forming a covalent bond with the receptor, these ligands can produce a prolonged and sustained pharmacological effect, potentially offering improved analgesic profiles. This technical guide provides an in-depth exploration of the discovery and characterization of irreversible μ-opioid agonists, with a focus on their quantitative pharmacology, the experimental protocols for their evaluation, and the intricate signaling pathways they modulate. A significant portion of this guide is dedicated to the concept of biased agonism, a phenomenon where certain ligands preferentially activate specific downstream signaling pathways, offering a promising avenue for separating therapeutic effects from adverse reactions.

The μ-Opioid Receptor Signaling Cascade

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][2][3][4] The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits.[2][4] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2][5] The Gβγ subunits modulate ion channels, primarily activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[2] This cascade collectively leads to neuronal hyperpolarization and reduced neurotransmitter release, the molecular basis for analgesia.[2]

However, agonist binding also triggers a secondary pathway involving G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor's intracellular domains. This phosphorylation promotes the recruitment of β-arrestin proteins.[2][6] While initially understood as a mechanism for receptor desensitization and internalization, β-arrestin signaling is now recognized to initiate its own wave of downstream effects, some of which have been implicated in the adverse effects of opioids, such as respiratory depression and constipation.[6][7][8] The concept of "biased agonism" has emerged from the observation that some ligands can preferentially activate the G-protein pathway over the β-arrestin pathway, offering a potential strategy for developing safer analgesics.[5][7][8]

Caption: μ-Opioid Receptor Signaling Pathways.

Key Irreversible and Biased μ-Opioid Agonists: A Quantitative Comparison

The development of irreversible MOR agonists has led to the identification of several key compounds. These ligands typically contain a reactive functional group that forms a covalent bond with a nucleophilic residue within the receptor's binding pocket. More recently, the focus has shifted towards "biased" agonists that, while not always strictly irreversible, exhibit prolonged receptor engagement and preferential signaling through the G-protein pathway. The following tables summarize the quantitative pharmacological data for selected irreversible and biased μ-opioid agonists.

Table 1: Binding Affinities of Irreversible and Biased μ-Opioid Agonists

| Compound | Receptor | Ki (nM) | Assay Type | Reference |

| Oxymorphazone | μ | - | Wash-resistant binding | [9][10][11] |

| β-Funaltrexamine (β-FNA) | μ | - | Irreversible antagonist | [12][13][14] |

| Fentanyl Isothiocyanate | δ > μ | - | Irreversible δ-selective | [1][15] |

| Oliceridine (TRV130) | μ | 1.17 | Radioligand displacement | [16] |

| PZM21 | μ | 1.8 | Radioligand displacement | [17] |

| Morphine | μ | 1.17 | Radioligand displacement | [16] |

| Fentanyl | μ | 1.35 | Radioligand displacement | [16] |

Note: Ki values for truly irreversible ligands are not typically determined through standard equilibrium binding assays. Their interaction is characterized by wash-resistant binding or functional antagonism.

Table 2: Functional Potency and Efficacy of Biased μ-Opioid Agonists

| Compound | Assay | EC50 (nM) | Emax (% of DAMGO) | Bias Factor (vs. Morphine) | Reference | |---|---|---|---|---| | Oliceridine (TRV130) | GTPγS | 10.1 (ng/mL) | Partial Agonist | G-protein biased |[18][19] | | PZM21 | GTPγS | 1.8 | Partial Agonist | G-protein biased |[8][17] | | Morphine | GTPγS | - | Partial Agonist | Balanced/Slight G-protein bias |[19] | | DAMGO | GTPγS | - | Full Agonist | - |[7] |

Note: Bias factor calculations can vary depending on the mathematical model and reference agonist used.[6][8]

Experimental Protocols for Characterization

The characterization of irreversible and biased μ-opioid agonists relies on a suite of in vitro pharmacological assays. These protocols are essential for determining binding affinity, functional potency and efficacy, and the degree of signaling bias.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the μ-opioid receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-DAMGO or another suitable high-affinity MOR radioligand at a concentration close to its Kd value.

-

Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound in a 96-well plate.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the activation of G-proteins upon agonist binding to the μ-opioid receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Protocol:

-

Membrane Preparation: Use membranes from cells expressing the MOR.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents: GDP (to promote the inactive G-protein state), [³⁵S]GTPγS, and varying concentrations of the test agonist.

-

Incubation: Pre-incubate membranes with the agonist and GDP. Initiate the reaction by adding [³⁵S]GTPγS.

-

Termination and Filtration: Similar to the radioligand binding assay, terminate by rapid filtration.

-

Detection: Measure the amount of [³⁵S]GTPγS bound to the Gα subunits on the filters.

-

Data Analysis: Plot the stimulated binding against the agonist concentration to determine the EC₅₀ and Emax values.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated μ-opioid receptor and β-arrestin. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.

Protocol:

-

Cell Line: Use a cell line co-expressing the MOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Plate the cells in a 384-well plate.

-

Compound Addition: Add varying concentrations of the test agonist.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add a substrate that is converted into a chemiluminescent product by the reconstituted enzyme.

-

Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Determine the EC₅₀ and Emax for β-arrestin recruitment.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. editverse.com [editverse.com]

- 3. The opioid antagonist, β-funaltrexamine, inhibits NF-κB signaling and chemokine expression in human astrocytes and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. annualreviews.org [annualreviews.org]

- 6. benchchem.com [benchchem.com]

- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 12. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autoradiographic evidence for two classes of mu opioid binding sites in rat brain using [125I]FK33824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. color | Graphviz [graphviz.org]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Oxymorphazone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphazone is a semi-synthetic opioid and a hydrazone derivative of oxymorphone. It is a potent, long-acting µ-opioid receptor agonist that exhibits unique pharmacological properties due to its irreversible binding to the receptor. This covalent interaction results in a prolonged duration of action, making it a subject of significant interest in opioid research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on experimental methodologies and data presentation for a scientific audience.

Chemical Structure and Properties

This compound is characterized by a morphinan scaffold with a hydrazone functional group at the C6 position. This modification is crucial for its irreversible binding to the µ-opioid receptor.

Chemical Identity

| Property | Value |

| IUPAC Name | (4R,4aS,7aR,12bS)-7-(2-hydrazinylidene)-3-methyl-2,4,5,6,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

| Synonyms | Oxymorphone hydrazone |

| CAS Number | 73697-35-5 |

| Molecular Formula | C₁₇H₂₁N₃O₃ |

| Molecular Weight | 315.37 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

| pKa | Not reported |

Synthesis

The synthesis of this compound involves the reaction of oxymorphone with hydrazine. A critical aspect of this synthesis is the use of a large excess of hydrazine to prevent the formation of the azine dimer, oxymorphonazine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Oxymorphone hydrochloride

-

Hydrazine hydrate (large excess)

-

Anhydrous ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Filtration apparatus

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Free Base Preparation: Dissolve oxymorphone hydrochloride in water and treat with a stoichiometric amount of sodium bicarbonate to precipitate the free base. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Hydrazone Formation: Dissolve the oxymorphone free base in anhydrous ethanol. Add a large molar excess of hydrazine hydrate to the solution.

-

Reaction: Reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess hydrazine and ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Pharmacology

This compound is a potent µ-opioid receptor agonist with a unique, irreversible binding mechanism. This covalent binding leads to a prolonged duration of action compared to its parent compound, oxymorphone.

Receptor Binding

This compound binds with high affinity and irreversibly to µ-opioid receptors.[2][3] This irreversible nature is demonstrated by the persistence of receptor blockade even after extensive washing of the tissue preparations.[4]

Materials:

-

Rat brain homogenates (source of µ-opioid receptors)

-

[³H]-Naloxone (radioligand)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation: Prepare crude membrane homogenates from rat brains.

-

Pre-incubation: Incubate aliquots of the brain homogenate with varying concentrations of this compound for a defined period (e.g., 30 minutes at 25°C) to allow for binding.

-

Washing: Centrifuge the homogenates and wash the pellets multiple times with fresh buffer to remove any unbound this compound. This step is crucial to differentiate irreversible from reversible binding.

-

Radioligand Binding: Resuspend the washed pellets in fresh buffer and incubate with a saturating concentration of [³H]-Naloxone.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the percentage of µ-opioid receptor occupancy by this compound by comparing the [³H]-Naloxone binding in the this compound-treated samples to the control samples (no this compound).

Functional Activity

As a µ-opioid agonist, this compound inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells stably expressing the human µ-opioid receptor

-

This compound

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture reagents

Procedure:

-

Cell Culture: Culture HEK293-µ-opioid receptor cells to confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration.

-

Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the EC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Analgesic Properties

This compound exhibits potent and long-lasting analgesic effects in animal models.

| Parameter | This compound | Oxymorphone |

| ED₅₀ (mouse tail-flick, s.c.) | 0.8 mg/kg[2] | 0.4 mg/kg[2] |

| Duration of Action (at high doses) | Extremely long-lasting (up to 48 hours)[3] | Shorter duration |

Signaling Pathway

This compound, as a µ-opioid receptor agonist, activates the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunit of the G-protein can also modulate other downstream effectors, such as ion channels.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. However, its long duration of action is not thought to be primarily due to its pharmacokinetic profile but rather its irreversible binding to the µ-opioid receptor.[2][4] For context, the pharmacokinetic parameters of its parent compound, oxymorphone, are provided below.

| Parameter | Value (for Oxymorphone) |

| Bioavailability (oral) | ~10% |

| Protein Binding | ~10-12% |

| Metabolism | Primarily hepatic glucuronidation |

| Elimination Half-life | 7-9 hours |

| Excretion | Primarily renal |

Conclusion

This compound is a valuable research tool for studying the opioid system due to its unique irreversible binding to the µ-opioid receptor. Its potent and long-lasting analgesic effects highlight the potential for developing novel analgesics with extended duration of action. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this intriguing compound.

References

History of oxymorphazone development

An In-depth Technical Guide to the Developmental History of Oxymorphazone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, semi-synthetic opioid analgesic and a hydrazone derivative of oxymorphone. Its unique pharmacological profile is characterized by its irreversible and covalent binding to the μ-opioid receptor, which results in a long-lasting analgesic effect. This technical guide provides a comprehensive overview of the developmental history of this compound, focusing on its synthesis, preclinical pharmacology, and mechanism of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. The document also includes visualizations of its proposed signaling pathway and common experimental workflows to offer a complete technical resource for researchers in the field of opioid pharmacology.

Introduction

The study of opioid pharmacology has been driven by the pursuit of potent analgesics with favorable safety profiles. Within the family of morphinan-derived compounds, this compound emerged as a significant research tool due to its unusual mechanism of action. Unlike its parent compound, oxymorphone, which binds reversibly to opioid receptors, this compound forms a covalent bond, leading to irreversible agonism at the μ-opioid receptor.[1] This property confers an extremely prolonged duration of action, making it a valuable compound for investigating opioid receptor function, tolerance, and the consequences of sustained receptor activation. This guide details the key milestones and scientific investigations that have defined our understanding of this compound.

Synthesis and Chemical Properties

This compound, chemically known as (5α,6E)-3,14-dihydroxy-17-methyl-4,5-epoxy-morphinan-6-one hydrazone, is synthesized from its precursor, oxymorphone.[1][2] The synthesis involves the formation of a hydrazone from the ketone group at position 6 of the oxymorphone molecule.

Experimental Protocol: Synthesis of 14-Hydroxydihydromorphinone Hydrazones

While a detailed, step-by-step protocol specifically for this compound is not widely published, the general synthesis for 14-hydroxydihydromorphinone hydrazones provides a clear procedural basis.

-

Reactant Preparation : The parent ketone (e.g., oxymorphone) is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol.

-

Hydrazine Addition : A large excess of hydrazine hydrate is added to the solution. The use of excess hydrazine is crucial to favor the formation of the monosubstituted hydrazone and minimize the production of the azine dimer, which can occur as a side reaction.

-

Reaction Conditions : The mixture is typically stirred at room temperature or with gentle heating for several hours to allow the condensation reaction to proceed to completion.

-

Product Isolation : The resulting hydrazone product, this compound, precipitates out of the solution or is isolated after removal of the solvent under reduced pressure.

-

Purification : The crude product is then purified, typically by recrystallization from a suitable solvent system to yield the final, pure compound.

Preclinical Pharmacological Profile

The preclinical development and characterization of this compound have been extensively documented, revealing its unique properties as a μ-opioid agonist.

Receptor Binding and Affinity

In vitro studies using rat brain homogenates have been fundamental in characterizing the interaction of this compound with opioid receptors. These experiments demonstrated that this compound selectively inhibits the high-affinity binding of various radiolabeled opioids in a long-acting manner.[2] A key finding from these studies is that the inhibition of binding is not reversible even after extensive washing procedures, which effectively reverse the binding of classical, non-covalent opioids like morphine.[2][3] This persistence confirmed the irreversible nature of the binding.

Experimental Protocol: In Vitro Opioid Receptor Binding Assay

-

Tissue Preparation : Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. This wash step is repeated multiple times to remove endogenous ligands.

-

Incubation : Aliquots of the membrane preparation are incubated with a radiolabeled opioid ligand (e.g., [³H]-naloxone or [³H]-dihydromorphine) and varying concentrations of the test compound (this compound).

-

Irreversibility Test : To test for irreversible binding, a subset of membrane preparations is pre-incubated with this compound, followed by extensive washing (multiple cycles of centrifugation and resuspension) before the addition of the radiolabeled ligand.

-

Separation : The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with cold buffer.

-

Quantification : The radioactivity retained on the filters, representing the amount of bound ligand, is measured using liquid scintillation counting. The data are then analyzed to determine binding affinity (Ki) or the extent of inhibition.

In Vivo Analgesic Efficacy and Potency

The analgesic properties of this compound have been primarily evaluated using the tail-flick test in mice.

Experimental Protocol: Mouse Tail-Flick Test

-

Acclimation : Mice are gently restrained, often in a cylindrical holder, allowing the tail to remain free. The animals are allowed a brief period to acclimate to the restraint.

-

Baseline Latency : A baseline pain response is established by measuring the time it takes for the animal to flick its tail away from a focused beam of radiant heat applied to the ventral surface of the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[4][5]

-

Drug Administration : this compound or a control substance is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection.

-

Post-Treatment Latency : At various time points after drug administration, the tail-flick latency is measured again.

-

Data Analysis : An increase in the latency to tail-flick is interpreted as an analgesic effect. The data are often used to calculate the ED50, which is the dose required to produce a maximal analgesic effect in 50% of the subjects.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound compared to its parent compound, oxymorphone.

Table 1: Analgesic Potency in the Mouse Tail-Flick Test

| Compound | Route | ED50 | Source(s) |

| This compound | s.c. | 0.6 mg/kg | [2][3] |

| This compound | s.c. | 0.8 mg/kg | [6] |

| Oxymorphone | s.c. | 0.3 mg/kg | [2][3] |

| Oxymorphone | s.c. | 0.4 mg/kg | [6] |

s.c. = subcutaneous

Table 2: Duration of Analgesic Action in Mice

| Compound | Dose & Route | Observation Time | % of Mice Analgesic | Source(s) |

| This compound | 100 mg/kg, s.c. | > 24 hours | > 50% | [2][3] |

| Oxymorphone | 100 mg/kg, s.c. | > 24 hours | 0% | [2][3] |

| This compound | 40 µ g/mouse , i.c.v. | > 20 hours | 50% | [2][3] |

| Oxymorphone | up to 50 µ g/mouse , i.c.v. | > 20 hours | 0% | [2][3] |

i.c.v. = intracerebroventricular

Mechanism of Action and Signaling

This compound functions as a potent μ-opioid agonist. Its defining characteristic is the formation of a covalent bond with the receptor, leading to its irreversible activation.[1] This prolonged receptor occupancy is the basis for its exceptionally long duration of action.

However, this sustained activation also triggers rapid receptor desensitization and internalization. Following prolonged agonist binding, the μ-opioid receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[1] The recruitment of β-arrestin physically uncouples the receptor from its G protein signaling pathway, diminishing the analgesic signal, and targets the receptor for internalization into the cell via endocytosis. This process is a key mechanism underlying the rapid development of tolerance observed with repeated administration of this compound.[1][2][3]

Clinical Development Status

To date, this compound has been used exclusively as a preclinical research tool. There are no published clinical trials evaluating the safety or efficacy of this compound in humans. Its irreversible binding profile and the rapid development of tolerance present significant challenges for its potential therapeutic use. In contrast, its parent compound, oxymorphone, has been developed and approved for clinical use in treating moderate to severe pain in various formulations.[7][8]

Visualizations

Diagrams of Pathways and Workflows

Caption: Proposed signaling pathway for this compound at the μ-opioid receptor.

Caption: Experimental workflow for the in vitro receptor binding assay.

Caption: Experimental workflow for the in vivo tail-flick analgesia test.

Conclusion

The development of this compound has provided invaluable insights into the pharmacology of opioid receptors. Its unique property of irreversible, covalent binding has made it an essential tool for studying the molecular mechanisms of opioid action, receptor kinetics, and the development of tolerance. While its clinical potential is limited by this very mechanism, the knowledge gained from its preclinical evaluation continues to inform the design and development of new generations of opioid analgesics. This guide has synthesized the critical data and methodologies from its developmental history to serve as a comprehensive resource for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tail flick test - Wikipedia [en.wikipedia.org]

- 6. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 12-week, randomized, placebo-controlled trial assessing the safety and efficacy of oxymorphone extended release for opioid-naive patients with chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical applications of oxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Receptor Binding Affinity of Oxymorphazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphazone is a potent, long-acting, and irreversible agonist of the μ-opioid receptor (MOR), exhibiting a notable selectivity for the μ₁ subtype. Its unique pharmacological profile, characterized by the formation of a covalent bond with the receptor, results in prolonged analgesic effects. This technical guide provides a comprehensive overview of this compound's receptor binding affinity, drawing from available scientific literature. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, a derivative of oxymorphone, is distinguished by its irreversible binding to the μ-opioid receptor. This covalent interaction leads to a prolonged activation of the receptor, a characteristic that sets it apart from many other opioids. Understanding the specifics of its binding affinity across the different opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is crucial for elucidating its therapeutic potential and side-effect profile. This document serves as a technical resource, consolidating data on this compound's receptor binding characteristics and the methodologies used to determine them.

Quantitative Receptor Binding Data

While extensive quantitative data for this compound's binding affinity across all opioid receptor subtypes is limited in publicly available literature, its potent and selective interaction with the μ-opioid receptor is well-documented.

| Ligand | Receptor Subtype | Parameter | Value | Species/System | Reference |

| This compound | μ-opioid (μ₁) | Irreversible Agonist | High Affinity | In vitro | [1] |

| This compound | δ-opioid | - | Low Affinity | In vitro (inferred) | [2] |

| This compound | κ-opioid | - | Low Affinity | In vitro (inferred) | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of opioid receptor binding and functional activity.

Radioligand Binding Assay (General Protocol)

This assay is fundamental for determining the affinity of a ligand for a receptor.

Objective: To measure the binding of a radiolabeled ligand to opioid receptors in a tissue or cell membrane preparation and to determine the affinity of a competing unlabeled ligand (e.g., this compound).

Materials:

-

Tissue or cell membranes expressing opioid receptors (e.g., rat brain homogenates)[3]

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors)

-

Unlabeled competing ligand (this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[4]

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[4]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled universal opioid ligand like naloxone).[4]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[5]

Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand displacement binding assay.

[³⁵S]GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR).

Objective: To quantify the extent of G protein activation (as measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS) in response to an opioid agonist like this compound.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

Agonist (this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[6]

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the agonist (this compound). Include a basal control (no agonist) and a positive control (a known full agonist like DAMGO).[6]

-

Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).[6]

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.[6]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.[6]

-

Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the stimulated binding as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ values.[6]

Workflow for [³⁵S]GTPγS Binding Assay

Caption: General workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay (General Protocol)

This assay measures the functional consequence of Gᵢ/ₒ-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To measure the inhibition of cAMP production in cells expressing opioid receptors in response to this compound.

Materials:

-

Cells stably expressing the opioid receptor of interest

-

Agonist (this compound)

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, GloSensor cAMP Assay)

-

Cell culture medium

-

Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

Procedure:

-

Cell Culture: Culture the cells in appropriate plates until they reach the desired confluency.

-

Cell Treatment: Pre-treat the cells with varying concentrations of the agonist (this compound) for a specific duration.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves a competitive immunoassay format.[7][8]

-

Data Analysis: Measure the signal and calculate the concentration of cAMP in each sample. Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC₅₀.

Workflow for cAMP Accumulation Assay

Caption: A generalized workflow for a cAMP accumulation assay.

Signaling Pathways

Upon binding to the μ-opioid receptor, this compound initiates a cascade of intracellular signaling events, primarily through the Gᵢ/ₒ pathway. Due to its irreversible nature, this activation is sustained.

G Protein-Dependent Signaling

The canonical signaling pathway for μ-opioid receptor agonists involves the activation of inhibitory G proteins (Gαᵢ/ₒ).

Mechanism:

-

Agonist Binding: this compound binds to and covalently modifies the μ-opioid receptor, locking it in an active conformation.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein.

-

Subunit Dissociation: The G protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.

-

Downstream Effects:

-

Gαᵢ/ₒ-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9]

-

Gβγ: Modulates ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.[9]

-

G Protein-Dependent Signaling Pathway

Caption: Canonical G protein-dependent signaling pathway of μ-opioid agonists.

β-Arrestin-Mediated Signaling

While the primary analgesic effects of opioids are mediated through G protein signaling, the recruitment of β-arrestin to the activated receptor is associated with receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to side effects such as tolerance and respiratory depression.

Mechanism:

-

Receptor Phosphorylation: Sustained activation of the MOR by an agonist leads to its phosphorylation by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: Phosphorylated MOR serves as a binding site for β-arrestin.

-

Downstream Consequences:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to a dampening of the signal.

-

Internalization: β-arrestin facilitates the recruitment of the receptor to clathrin-coated pits for endocytosis. Chronically activated opioid receptors are rapidly internalized by β-arrestins.[10]

-

Signal Transduction: β-arrestin can act as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK), initiating G protein-independent signaling pathways.

-

β-Arrestin-Mediated Signaling Pathway

Caption: β-Arrestin-mediated signaling and receptor regulation.

Conclusion

This compound's irreversible agonism at the μ-opioid receptor presents a unique and complex pharmacological profile. Its high affinity and prolonged action at the μ₁ subtype are central to its potent analgesic effects. While quantitative data on its interaction with δ and κ receptors remain to be fully elucidated, the available evidence points towards a high degree of selectivity for the μ-receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to guide the development of novel, long-acting opioid analgesics. A deeper understanding of its binding kinetics and downstream signaling, particularly concerning β-arrestin recruitment, will be pivotal in optimizing the therapeutic window of this and related compounds.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of mu, delta, and kappa opiate binding sites in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Oxymorphazone Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphazone is a potent, long-acting semi-synthetic opioid analgesic and a derivative of oxymorphone. It functions as a µ-opioid receptor agonist, exhibiting a unique pharmacological profile characterized by an extended duration of action. This technical guide provides an in-depth overview of the in vivo effects of this compound administration, with a focus on its analgesic properties, receptor binding characteristics, and other significant physiological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a 14-hydroxydihydromorphinone hydrazone that acts as a potent µ-opioid agonist.[1][2] A distinguishing feature of this compound is its prolonged, and in some contexts, irreversible binding to the µ-opioid receptor.[1] This prolonged receptor occupancy is believed to be the primary reason for its extended analgesic effects, which are not fully explained by its pharmacokinetic profile.[1][3] Acutely, this compound is approximately half as potent as its parent compound, oxymorphone.[2][4] However, at higher doses, its analgesic effects are significantly more sustained.[2][4] The development of tolerance to the analgesic effects of this compound has been observed with repeated administration.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vivo effects of this compound and its parent compound, oxymorphone, for comparison.

Table 1: In Vivo Analgesic Potency of this compound and Oxymorphone

| Compound | Animal Model | Analgesic Assay | Route of Administration | ED₅₀ (mg/kg) | Source |

| This compound | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.8 | [1] |

| This compound | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.6 | [2][3][4] |

| Oxymorphone | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.4 | [1] |

| Oxymorphone | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.3 | [2][3][4] |

Table 2: Duration of Analgesic Effect at High Doses

| Compound | Dose (mg/kg) | Animal Model | Route of Administration | Observation | Source |

| This compound | 100 | Mouse | Not Specified | 83% of animals remained analgesic after 20 hours. | [1] |

| This compound | 100 | Mouse | Not Specified | Over 50% of mice remained analgesic for more than 24 hours. | [2][3][4] |

| Oxymorphone | 100 | Mouse | Not Specified | No animals were analgesic after 20 hours. | [1] |

Table 3: Intracerebroventricular (ICV) Administration and Analgesia

| Compound | Dose (µ g/mouse ) | Animal Model | Observation | Source |

| This compound | 40 | Mouse | 50% of mice remained analgesic for over 20 hours. | [2][3][4] |

| Oxymorphone | up to 50 | Mouse | No mice remained analgesic after 20 hours. | [2][3][4] |

Signaling Pathways

This compound exerts its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a cascade of intracellular events.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Assessment of Analgesia: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic effects of opioids in rodents.

Protocol:

-

Animals: Male mice (e.g., Swiss-Webster, 20-30 g) are commonly used.

-

Apparatus: A tail-flick apparatus with a radiant heat source.

-

Procedure:

-

Animals are gently restrained, allowing the tail to be exposed.

-

A focused beam of light is directed onto the ventral surface of the tail, typically 2-3 cm from the tip.

-

The latency to a rapid flick of the tail is automatically recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

A baseline latency is determined for each animal before drug administration.

-

This compound or vehicle is administered, typically via subcutaneous injection.

-

Tail-flick latencies are measured at various time points post-administration (e.g., 15, 30, 60, 120 minutes).

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Assessment of Respiratory Depression: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained animals.

Protocol:

-

Animals: Adult rats or mice.

-

Apparatus: A whole-body plethysmograph system.

-

Procedure:

-

Animals are placed in the plethysmography chamber and allowed to acclimatize.

-

Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), are recorded.

-

The animal is briefly removed, administered this compound or vehicle, and returned to the chamber.

-

Respiratory parameters are continuously monitored for a set period.

-

-

Data Analysis: Post-drug respiratory parameters are compared to baseline values to determine the extent of respiratory depression.

Assessment of Gastrointestinal Motility: Charcoal Meal Test

This assay measures the extent of intestinal transit of a non-absorbable marker.

Protocol:

-

Animals: Mice or rats, typically fasted overnight with free access to water.

-

Materials: A suspension of charcoal in a vehicle like gum arabic.

-

Procedure:

-

Animals are administered this compound or vehicle.

-

After a predetermined time for drug absorption, a charcoal meal is administered by oral gavage.

-

After a set time (e.g., 20-30 minutes), the animals are euthanized.

-

The small intestine is carefully dissected from the pyloric sphincter to the cecum.

-

The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

-

Data Analysis: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100 The percentage inhibition of transit is then calculated relative to the vehicle-treated control group.

Other In Vivo Considerations

Tolerance

Repeated administration of this compound leads to the development of tolerance to its analgesic effects.[3][4] This is a common characteristic of opioid agonists and is thought to involve adaptive changes in the µ-opioid receptor signaling pathway, including receptor desensitization and downregulation.

Pharmacokinetics

While detailed pharmacokinetic studies on this compound are limited in publicly available literature, existing evidence suggests that its prolonged duration of action is not primarily due to a long half-life but rather to its persistent binding to the µ-opioid receptor.[1][2][3][4]

Conclusion

This compound is a potent µ-opioid agonist with a remarkably long duration of action, particularly at higher doses. Its primary mechanism of action involves prolonged, and potentially irreversible, binding to the µ-opioid receptor, leading to sustained analgesia. While it demonstrates significant analgesic efficacy, the development of tolerance with repeated use is a key consideration. Further research is warranted to fully elucidate the in vivo profile of this compound, particularly concerning its effects on respiratory and gastrointestinal function, and to explore its full therapeutic potential.

References

- 1. Receptor binding and analgesic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]

Oxymorphazone: A Technical Guide for its Application as a Research Tool in Opioid Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphazone, a semi-synthetic opioid derivative, serves as a powerful and distinctive tool in the field of opioid research. As a potent, long-acting, and irreversible agonist for the µ-opioid receptor (MOR), it offers unique advantages for investigating opioid receptor function, signaling, and pharmacology. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and its application in various in vitro and in vivo experimental paradigms. Detailed methodologies for key experiments are provided, alongside a comprehensive summary of available quantitative data to facilitate its effective use as a research tool.

Introduction

This compound is the hydrazone derivative of oxymorphone, a clinically used opioid analgesic. Its defining characteristic is its irreversible binding to the µ-opioid receptor, which is thought to result from the formation of a covalent bond. This irreversible agonism leads to a prolonged pharmacological effect that is not readily explained by pharmacokinetics alone. Studies have shown that this compound selectively targets the high-affinity state of the µ-opioid receptor, often referred to as the µ1 subtype. These properties make this compound an invaluable tool for studying the long-term consequences of MOR activation, receptor downregulation, and the mechanisms of opioid tolerance and dependence.

Chemical Properties and Synthesis

This compound is chemically known as (5α,6E)-3,14-dihydroxy-17-methyl-4,5-epoxy-morphinan-6-one hydrazone. Its formation from oxymorphone involves a condensation reaction with hydrazine.

Synthesis Protocol: Oxymorphone to this compound

A general method for the synthesis of 14-hydroxydihydromorphinone hydrazones, such as this compound, involves the reaction of the parent ketone with an excess of hydrazine.[1]

-

Materials: Oxymorphone hydrochloride, hydrazine hydrate, absolute ethanol.

-

Procedure:

-

Dissolve oxymorphone hydrochloride in a minimal amount of warm absolute ethanol.

-

Add a large molar excess of hydrazine hydrate to the solution. The use of excess hydrazine is crucial to favor the formation of the hydrazone over the azine dimer.[1]

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product.

-

Collect the precipitated this compound by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

It is important to note that in solution, hydrazones like this compound can be in equilibrium with their corresponding azine dimers (e.g., oxymorphonazine). These azines are reported to be even more potent irreversible ligands.[1]

Pharmacology and Mechanism of Action

This compound is a potent and long-acting µ-opioid receptor agonist.[2][3] Its primary mechanism of action is the irreversible activation of MORs. This prolonged receptor activation is responsible for its long-lasting analgesic effects.[4][5]

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the µ-opioid receptor, particularly the µ1 subtype.[1][3][4] While comprehensive quantitative binding data across all opioid receptor subtypes is limited in publicly available literature, its selectivity for µ-receptors is well-established. The irreversible nature of its binding is demonstrated by the persistence of receptor inhibition even after extensive washing of tissue preparations.[1]

Table 1: Receptor Binding and In Vivo Analgesic Potency of this compound and Comparators

| Compound | Receptor Target | Binding Characteristic | Assay System | Value | Reference |

| This compound | µ-opioid (µ1) | Irreversible Agonist | Rat brain homogenates | Selectively inhibits high-affinity sites | [1][3][4] |

| This compound | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.6 mg/kg | [1][3] |

| This compound | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.8 mg/kg | [4][5] |

| Oxymorphone | µ-opioid | Reversible Agonist | - | - | - |

| Oxymorphone | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.3 mg/kg | [1][3] |

| Oxymorphone | - | Analgesia (ED50) | Mouse Tail-Flick (s.c.) | 0.4 mg/kg | [4][5] |

Signaling Pathways

Upon binding to the µ-opioid receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The prolonged and irreversible activation by this compound provides a unique model to study the downstream consequences of sustained MOR signaling.

Figure 1: Simplified signaling pathway of this compound at the µ-opioid receptor.

The irreversible nature of this compound binding leads to sustained G-protein activation, which in turn causes prolonged inhibition of adenylyl cyclase and modulation of ion channel activity. This persistent signaling is believed to contribute to the rapid development of tolerance observed with this compound.[3] Furthermore, chronic activation of opioid receptors by agonists like this compound can lead to receptor internalization mediated by β-arrestins.[3]

Experimental Protocols

This compound's unique properties make it a valuable tool in a variety of experimental settings. Below are detailed protocols for key assays used to characterize its activity.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for opioid receptors. Due to its irreversible nature, modifications to standard competitive binding protocols are necessary.

-

Objective: To assess the irreversible binding of this compound to µ-opioid receptors in rat brain homogenates.

-

Materials:

-

Rat brain tissue (e.g., whole brain minus cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]-DAMGO for µ-receptors)

-

This compound

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Filtration apparatus

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Pre-incubation with this compound: Incubate aliquots of the membrane preparation with various concentrations of this compound for a defined period (e.g., 30 minutes at 25°C) to allow for irreversible binding.

-

Washing: To remove unbound this compound, extensively wash the membranes. This is a critical step to demonstrate irreversibility. Centrifuge the pre-incubated membranes, discard the supernatant, and resuspend the pellet in a large volume of fresh, ice-cold wash buffer. Repeat this wash procedure multiple times (e.g., 3-5 times).

-

Radioligand Binding: After the final wash, resuspend the membrane pellets in the assay buffer. Incubate the washed membranes with a fixed concentration of the radioligand (e.g., [³H]-DAMGO). Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid antagonist (e.g., naloxone).

-

Filtration and Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: The reduction in specific binding of the radioligand in the this compound-pre-treated and washed membranes, compared to control membranes (pre-treated with vehicle and washed), indicates the extent of irreversible receptor blockade.

Figure 2: Experimental workflow for the in vitro irreversible radioligand binding assay.

In Vivo Antinociception Assay (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic effects of opioids in rodents.

-

Objective: To determine the antinociceptive effect and duration of action of this compound in mice.

-

Animals: Male Swiss-Webster mice or other suitable strain.

-

Apparatus: Tail-flick analgesia meter with a radiant heat source.

-

Procedure:

-

Acclimation: Acclimate the mice to the testing room and handling for at least 30 minutes before the experiment.

-

Baseline Latency: Gently restrain each mouse and place its tail over the radiant heat source of the tail-flick meter. Measure the baseline latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle control subcutaneously (s.c.) or intracerebroventricularly (i.c.v.).

-

Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 120 minutes, and longer intervals for duration studies), measure the tail-flick latency again.

-

-

Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value of this compound.

Table 2: Dose-Response Data for Antinociception in Mice (Tail-Flick Test)

| Compound | Route of Administration | Dose | % MPE (or % Analgesic) | Time Point | Reference |

| This compound | s.c. | 0.6 mg/kg | 50% (ED50) | - | [1][3] |

| This compound | s.c. | 100 mg/kg | >50% | >24 hours | [3] |

| This compound | i.c.v. | 40 µ g/mouse | 50% | >20 hours | [1][3] |

| Oxymorphone | s.c. | 0.3 mg/kg | 50% (ED50) | - | [1][3] |

| Oxymorphone | s.c. | 100 mg/kg | 0% | >24 hours | [3] |

| Oxymorphone | i.c.v. | 50 µ g/mouse | 0% | >20 hours | [1][3] |

Data Presentation

The unique pharmacological profile of this compound is best illustrated by comparing its effects to its reversible counterpart, oxymorphone.

Limitations and Considerations

-

Irreversibility: The irreversible nature of this compound binding requires careful experimental design, particularly in washing steps for in vitro assays, to distinguish it from high-affinity reversible binding.

-

Pharmacokinetics: While the long duration of action is primarily attributed to its irreversible binding, the lack of detailed pharmacokinetic data for this compound itself is a limitation. Researchers should be aware that the initial distribution and metabolism may still play a role in the onset of its effects.

-

Tolerance: The rapid development of tolerance to the analgesic effects of this compound should be considered when designing chronic studies.[3]

-

Azine Formation: Researchers should be aware of the potential for the formation of the more potent azine dimer, oxymorphonazine, in solution, which may contribute to the observed pharmacological effects.[1]

Conclusion

This compound is a valuable and specialized research tool for the study of opioid receptors. Its irreversible µ-agonist activity provides a unique means to investigate the long-term consequences of receptor activation, mechanisms of tolerance, and the role of the µ1 receptor subtype. The detailed protocols and compiled data in this guide are intended to facilitate the effective and appropriate use of this compound in advancing our understanding of opioid pharmacology.

References

- 1. This compound: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. This compound: A long-acting opiate analgesic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Long-term Effects of Irreversible Opioid Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The irreversible binding of ligands to opioid receptors precipitates a cascade of complex and long-lasting physiological and cellular effects. Unlike reversible ligands, which associate and dissociate from the receptor, irreversible ligands form a stable, often covalent, bond, leading to prolonged receptor inactivation or activation. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and long-term consequences associated with irreversible opioid binding. It is intended to serve as a resource for researchers and professionals involved in the study of opioid pharmacology and the development of novel therapeutics. This document details the molecular mechanisms, including receptor downregulation and signaling pathway alterations, and presents quantitative data and experimental protocols to facilitate further research in this critical area.

Introduction

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a pivotal role in nociception, reward, and various physiological processes. The interaction of these receptors with endogenous and exogenous opioids is typically transient. However, a class of ligands known as irreversible opioids establishes a long-lasting bond with the receptor, effectively removing it from the functional pool. This irreversible interaction has profound implications for receptor pharmacology and has been instrumental in elucidating receptor function and in the development of long-acting antagonists. This guide will delve into the molecular underpinnings and persistent consequences of such binding events.

Molecular Mechanisms of Irreversible Opioid Binding

Irreversible opioid ligands typically possess a reactive chemical moiety that forms a covalent bond with a nucleophilic residue within the receptor's binding pocket. A classic example is β-funaltrexamine (β-FNA), which contains a fumarate group that acts as a Michael acceptor, forming a covalent adduct with a cysteine residue in the µ-opioid receptor.

Another category includes pseudo-irreversible ligands, such as methocinnamox (MCAM). These ligands exhibit extremely slow dissociation rates, effectively rendering their binding irreversible over a prolonged period without forming a covalent bond. This pseudo-irreversible binding is characterized by a time-dependent, non-surmountable, and non-reversible antagonism.[1][2]

The long-term consequences of this persistent receptor occupancy include:

-